

Application Notes and Protocols: 1-(4-Nitrophenyl)-4-piperidinol in Drug Design

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Compound of Interest

Compound Name: **1-(4-Nitrophenyl)-4-piperidinol**

Cat. No.: **B1299945**

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Introduction

1-(4-Nitrophenyl)-4-piperidinol is a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry. While not typically a pharmacologically active agent in its own right, its rigid piperidinol core and reactive nitrophenyl moiety provide a robust platform for the synthesis of diverse chemical libraries for drug discovery. The piperidine ring is a prevalent feature in numerous approved drugs, highlighting its importance as a pharmacophore.^{[1][2][3][4]} This document outlines the applications of **1-(4-Nitrophenyl)-4-piperidinol** as a key building block in the design and synthesis of novel drug candidates, providing detailed experimental protocols for its modification and summarizing the biological activities of related compounds.

Strategic Utility in Drug Design

The strategic value of **1-(4-Nitrophenyl)-4-piperidinol** in drug design stems from its two primary reactive sites: the 4-hydroxyl group of the piperidine ring and the nitro group on the phenyl ring. These sites allow for a variety of chemical modifications to explore structure-activity relationships (SAR).

- Modification of the 4-Hydroxyl Group: The hydroxyl group can be readily derivatized to introduce a wide range of functional groups through esterification, etherification, or substitution reactions. This allows for the exploration of interactions with the target protein

and modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity.

- Modification of the 4-Nitrophenyl Group: The nitro group can be reduced to an aniline, which serves as a versatile handle for a multitude of subsequent reactions, including amidation, sulfonylation, and reductive amination. This enables the introduction of diverse substituents to probe the binding pocket of a biological target.

The piperidine scaffold itself is a key component of many biologically active compounds, contributing to favorable pharmacokinetic properties and providing a three-dimensional structure that can be optimized for potent and selective target engagement.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Data Presentation: Biological Activities of Related Piperidine Derivatives

The following tables summarize the biological activities of various piperidine derivatives, underscoring the potential of the **1-(4-nitrophenyl)-4-piperidinol** scaffold as a starting point for the development of new therapeutic agents.

Table 1: Antimicrobial and Antifungal Activity of Piperidin-4-one Derivatives

Compound Type	Organism	Activity	Reference
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones	Staphylococcus aureus, E. coli, Bacillus subtilis	Significant antibacterial activity	[5]
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones	M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans	Significant antifungal activity	[5]
4-Aminopiperidines	Candida spp., Aspergillus spp.	Promising antifungal activity	[6]

Table 2: Diverse Biological Activities of Piperidinol and Nitrophenylpiperazine Derivatives

Compound Scaffold	Biological Target/Activity	Key Findings	Reference
Piperidinol analogs	Anti-tuberculosis	Identified a novel piperidinol with an MIC of 1.5 µg/mL against M. tuberculosis.	[7]
4-Nitrophenylpiperazine derivatives	Tyrosinase inhibitors	Compound 4l showed significant tyrosinase inhibitory effect with an IC ₅₀ of 72.55 µM.	[8]
4-(4-Nitrophenyl)-1H-1,2,3-triazole derivatives	Antitrypanosomal agents	Compound 16 demonstrated potent activity against T. cruzi with an IC ₅₀ of 6 ± 1 µM.	[9]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Nitrophenyl)-4-piperidinol

This protocol describes a general method for the synthesis of the title compound.

Materials:

- 4-Piperidinol
- 1-Fluoro-4-nitrobenzene
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 4-piperidinol (1.0 eq) in DMF, add 1-fluoro-4-nitrobenzene (1.0 eq) and K_2CO_3 (2.0 eq).
- Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with EtOAc (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous Na_2SO_4 .
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-EtOAc gradient to afford **1-(4-nitrophenyl)-4-piperidinol**.

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol details the conversion of the nitro group to a primary amine, a key step for further derivatization.

Materials:

- **1-(4-Nitrophenyl)-4-piperidinol**
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or Iron powder (Fe)
- Concentrated hydrochloric acid (HCl)
- Ethanol (EtOH) or Acetic Acid
- Sodium hydroxide (NaOH) solution

- Dichloromethane (DCM)

Procedure using $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$:

- Dissolve **1-(4-nitrophenyl)-4-piperidinol** (1.0 eq) in ethanol.
- Add $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ (4.0-5.0 eq) to the solution.
- Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
- Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.
- Extract the product with DCM.
- Wash the organic layer with brine, dry over Na_2SO_4 , and concentrate to yield 1-(4-aminophenyl)-4-piperidinol.

Procedure using Fe/HCl:

- Suspend **1-(4-nitrophenyl)-4-piperidinol** (1.0 eq) in a mixture of ethanol and water.
- Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated HCl.
- Heat the mixture to reflux for 1-3 hours until the reaction is complete (monitored by TLC).
- Filter the hot reaction mixture through celite and wash the celite pad with hot ethanol.
- Concentrate the filtrate, and basify with a NaOH solution to precipitate the product.
- Filter the solid, wash with water, and dry to obtain 1-(4-aminophenyl)-4-piperidinol.

Protocol 3: Derivatization of the 4-Hydroxyl Group (Example: Acylation)

This protocol provides an example of modifying the hydroxyl group.

Materials:

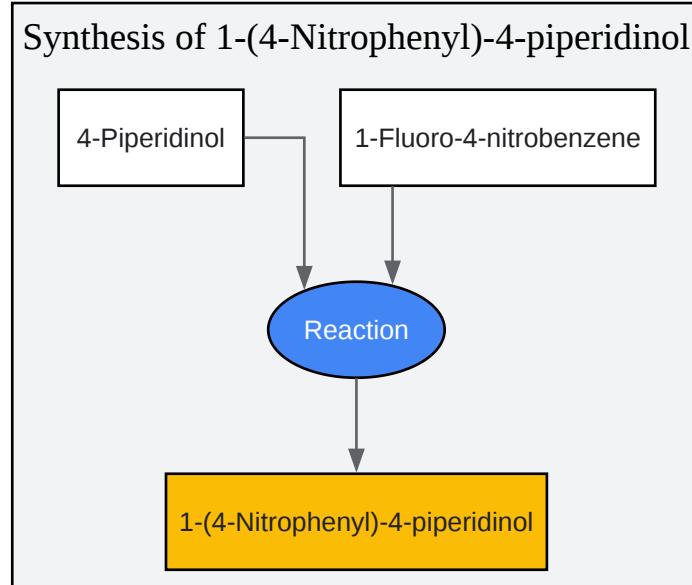
- **1-(4-Nitrophenyl)-4-piperidinol**

- Acetyl chloride or Acetic anhydride
- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM)

Procedure:

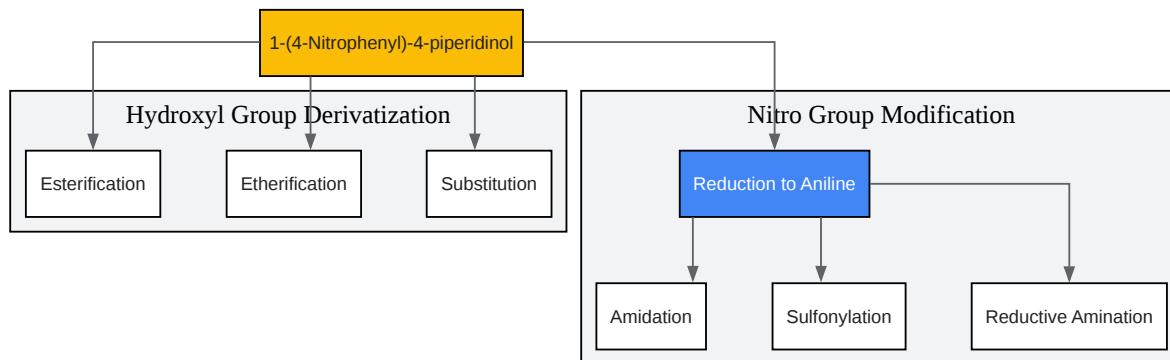
- Dissolve **1-(4-nitrophenyl)-4-piperidinol** (1.0 eq) in DCM.
- Add TEA (1.5 eq) or pyridine as a solvent and base.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq).
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
- Purify the residue by column chromatography to obtain the acylated product.

Visualizations



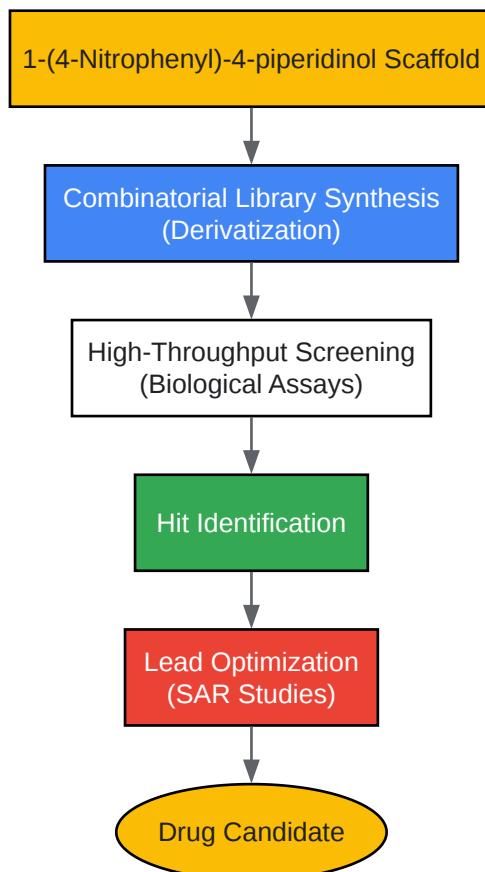
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Caption: Synthetic route to **1-(4-Nitrophenyl)-4-piperidinol**.



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Caption: Derivatization pathways of **1-(4-Nitrophenyl)-4-piperidinol**.



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Caption: Drug discovery workflow using the scaffold.

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